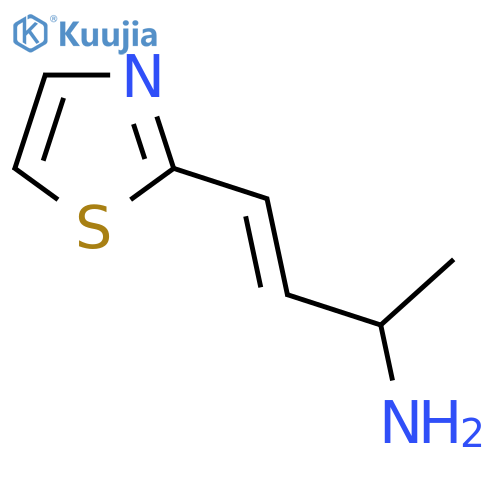Cas no 1704477-34-8 (4-(1,3-thiazol-2-yl)but-3-en-2-amine)

1704477-34-8 structure
商品名:4-(1,3-thiazol-2-yl)but-3-en-2-amine
4-(1,3-thiazol-2-yl)but-3-en-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(1,3-thiazol-2-yl)but-3-en-2-amine
- 1704477-34-8
- EN300-1828069
-
- インチ: 1S/C7H10N2S/c1-6(8)2-3-7-9-4-5-10-7/h2-6H,8H2,1H3/b3-2+
- InChIKey: SKMVQALBGJMCLB-NSCUHMNNSA-N
- ほほえんだ: S1C=CN=C1/C=C/C(C)N
計算された属性
- せいみつぶんしりょう: 154.05646950g/mol
- どういたいしつりょう: 154.05646950g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 67.2Ų
4-(1,3-thiazol-2-yl)but-3-en-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1828069-2.5g |
4-(1,3-thiazol-2-yl)but-3-en-2-amine |
1704477-34-8 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1828069-1.0g |
4-(1,3-thiazol-2-yl)but-3-en-2-amine |
1704477-34-8 | 1g |
$1515.0 | 2023-06-03 | ||
| Enamine | EN300-1828069-0.25g |
4-(1,3-thiazol-2-yl)but-3-en-2-amine |
1704477-34-8 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1828069-0.1g |
4-(1,3-thiazol-2-yl)but-3-en-2-amine |
1704477-34-8 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1828069-5g |
4-(1,3-thiazol-2-yl)but-3-en-2-amine |
1704477-34-8 | 5g |
$2858.0 | 2023-09-19 | ||
| Enamine | EN300-1828069-1g |
4-(1,3-thiazol-2-yl)but-3-en-2-amine |
1704477-34-8 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1828069-0.05g |
4-(1,3-thiazol-2-yl)but-3-en-2-amine |
1704477-34-8 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1828069-0.5g |
4-(1,3-thiazol-2-yl)but-3-en-2-amine |
1704477-34-8 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1828069-10.0g |
4-(1,3-thiazol-2-yl)but-3-en-2-amine |
1704477-34-8 | 10g |
$6512.0 | 2023-06-03 | ||
| Enamine | EN300-1828069-5.0g |
4-(1,3-thiazol-2-yl)but-3-en-2-amine |
1704477-34-8 | 5g |
$4391.0 | 2023-06-03 |
4-(1,3-thiazol-2-yl)but-3-en-2-amine 関連文献
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
1704477-34-8 (4-(1,3-thiazol-2-yl)but-3-en-2-amine) 関連製品
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
